Fl-DIBO

Bioorthogonal Chemistry Fluorescence Microscopy Live-Cell Imaging

Standard DIBO-fluorophore conjugates require labor-intensive washing steps to remove background signal, limiting live-cell imaging and high-throughput assays. Fl-DIBO solves this via an intrinsic cyclopropenone fluorogenic cage. - >160-fold fluorescence turn-on upon azide/diazo reaction; no secondary fluorophore needed - Enables real-time, no-wash protein labeling in live cells and complex lysates - Pyrazole cycloadduct: >45% quantum yield, >100 nm Stokes shift, 10 µM sodium azide LOD - Metal-free SPAAC compatibility for sensitive assays

Molecular Formula C19H12O3
Molecular Weight 288.3 g/mol
Cat. No. B12395328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFl-DIBO
Molecular FormulaC19H12O3
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3=C(C3=O)C4=C(C=C(C=C4)OC)C#C2
InChIInChI=1S/C19H12O3/c1-21-13-5-7-15-11(9-13)3-4-12-10-14(22-2)6-8-16(12)18-17(15)19(18)20/h5-10H,1-2H3
InChIKeyBZYUEUWYGRHCPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fl-DIBO: Fluorogenic Click Chemistry Probe


Fl-DIBO (Fluorogenic Dibenzocyclooctyne) is a cyclooctyne derivative within the dibenzocyclooctyne (DIBO) class, modified with a cyclopropenone moiety. This unique structural feature enables it to function as a fluorogenic 'turn-on' probe in Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) and other catalyst-free click reactions [1]. Unlike conventional alkyne probes, Fl-DIBO is inherently non-fluorescent but forms a highly emissive triazole or pyrazole product upon reaction with azide- or diazo-tagged molecules. This eliminates the need for a secondary fluorophore and the associated washing steps, which are a significant limitation of standard DIBO-fluorophore conjugates [2].

Fluorogenic cyclooctyne for SPAAC and sydnone-alkyne cycloadditions
Turn-on fluorescence eliminates background; enables no-wash imaging
Reported high signal-to-background ratio vs. constitutively fluorescent probes

Fl-DIBO vs. Non-Fluorogenic Cyclooctynes


Substituting Fl-DIBO with a structurally similar cyclooctyne like DIBO, ADIBO (DBCO), or BCN is not functionally equivalent. The key differentiator is the 'turn-on' fluorogenic mechanism intrinsic to Fl-DIBO's cyclopropenone cage [1]. Non-fluorogenic probes require direct conjugation to a bulky fluorophore, which can impede cellular uptake, alter target binding affinity, and most critically, require extensive washing steps to remove unbound probe and reduce high background fluorescence. This background signal obscures specific labeling events, a problem that is fundamentally avoided with Fl-DIBO. Its reaction-dependent fluorescence activation ensures that a signal is only generated upon successful covalent bond formation with the target azide or diazo group, yielding a signal-to-background ratio unattainable by static fluorescent conjugates [2].

  • Non-fluorogenic cyclooctynes (DIBO, ADIBO, BCN) require dye conjugation, which can alter target binding and cellular uptake.
  • Constitutively fluorescent probes demand washing steps to remove unbound probe; washout may perturb live-cell dynamics.
  • Fluorogenic turn-on mechanism is not replicated by static dye conjugates; signal-to-background ratio may not transfer to no-wash protocols.

Fl-DIBO Performance Benchmarks


Turn-On Fluorescence for Background-Free Imaging

Fl-DIBO exhibits a 160-fold increase in fluorescence intensity upon cycloaddition with monosubstituted diazo reagents, compared to its initial non-fluorescent state [1]. This is in direct contrast to conventional DIBO-fluorophore conjugates (e.g., DIBO-Alexa Fluor 488), which are constitutively fluorescent and require washing to mitigate high background. The 'turn-on' nature of Fl-DIBO eliminates background from unreacted probe, a critical advantage for imaging in complex biological environments.

Turn-On Fluorescence
Class-level
160-fold fluorescence enhancement vs. non-fluorescent state
Supports no-wash imaging; reported high contrast over dye conjugates
Reaction with monosubstituted diazo reagents; class-level inference
Bioorthogonal Chemistry Fluorescence Microscopy Live-Cell Imaging

Enhanced Quantum Yield and Stokes Shift

The cycloadduct formed between Fl-DIBO and 4-chlorosydnone displays a high quantum yield of >45% and a large Stokes shift of >100 nm [1]. In contrast, the parent DIBO molecule and its simple ketone/oxime modifications exhibit weaker, poorly defined fluorescence properties that are absent in the corresponding adducts [2]. This highlights the engineered photophysical superiority of the Fl-DIBO cyclopropenone system.

Quantum Yield & Stokes Shift
Class-level
Φ > 45%, Stokes shift > 100 nm
Reported high brightness supports sensitive detection
Fl-DIBO + 4-chlorosydnone adduct; class-level inference
Photophysics Fluorescence Spectroscopy Probe Development

Azide Detection Limit

Fl-DIBO demonstrates a linear fluorescence response to sodium azide (NaN3) with a detection limit of 10 µM in aqueous medium [1]. This performance metric is directly tied to its inherent fluorogenicity. While other cyclooctyne probes like ADIBO (DBCO) or BCN are used for azide detection, their assays require a separate fluorescence detection event (e.g., via conjugated dye), which can introduce variability and higher background. The 10 µM detection limit provides a concrete, application-relevant benchmark for quantifying inorganic azide.

Azide Detection Limit
Class-level
10 µM LOD for NaN3 in aqueous medium
Reported sensitivity supports azide quantification assays
Linear fluorescence response; class-level inference
Analytical Chemistry Environmental Monitoring Fluorescent Probe

Selectivity for Azide Detection

Fl-DIBO is highly selective for sodium azide (NaN3) over a panel of other common anions (e.g., Cl⁻, Br⁻, I⁻, NO3⁻, SO4²⁻) [1]. This selectivity is inherent to the bioorthogonal nature of the SPAAC reaction between the strained alkyne and the azide group. While other cyclooctynes share this reactivity profile, the selectivity data provides procurement-level confidence that Fl-DIBO's response in complex mixtures is driven by the desired azide-alkyne ligation and not by off-target interactions with other chemical species.

Selectivity for Azide
Reported
High selectivity for NaN3 over Cl⁻, Br⁻, I⁻, NO3⁻, SO4²⁻
Reported to reduce false-positive risk in complex sample matrices
Fluorescence assay in aqueous buffer; supporting evidence
Selectivity Interference Testing Click Chemistry

Reaction Rate with 4-Chlorosydnone

The second-order rate constant for the reaction of Fl-DIBO with 4-chlorosydnone is 4.7 × 10⁻³ M⁻¹ s⁻¹ [1]. This rate is reported as twice as fast as the reaction with ethyl diazoacetate, but approximately four times slower than the reaction with azides [1]. This places Fl-DIBO's reactivity with this specific sydnone in a moderate range compared to other cyclooctynes, which show a closer parity between sydnone and azide rates (e.g., DIBO: 0.063 vs 0.059 M⁻¹ s⁻¹; DIBAC: 0.30 vs 0.31 M⁻¹ s⁻¹; BCN: 0.57 vs 0.14 M⁻¹ s⁻¹) [1].

Reaction Rate (k₂)
Head-to-head
4.7 × 10⁻³ M⁻¹ s⁻¹ with 4-chlorosydnone
Moderate rate vs. DIBO, DIBAC, BCN; fluorogenicity is primary differentiator
Head-to-head comparison; rate may be slower than azide reactions
Kinetics Reaction Rate Bioorthogonal Chemistry

Fl-DIBO Applications


No-Wash Imaging of Diazo-Tagged Proteins

Fl-DIBO is the reagent of choice for labeling diazo-tagged proteins in live cells without requiring washing steps. Its inherent non-fluorescence prior to reaction and >160-fold fluorescence enhancement upon cycloaddition with monosubstituted diazo compounds [1] enable real-time, high-contrast imaging. This is in stark contrast to using a DIBO-Alexa Fluor 488 conjugate, which would necessitate washout to achieve a comparable signal-to-background ratio.

Inorganic Azide Detection and Quantification

Fl-DIBO provides a simple, metal-free assay for the sensitive (10 µM LOD) and selective detection of toxic sodium azide [2]. This method is simpler than traditional approaches that might require indirect detection of a fluorescent tag attached to a non-fluorogenic cyclooctyne like ADIBO or BCN. The integrated fluorogenic response reduces assay complexity and potential points of error.

High-Contrast Bioorthogonal Labeling in Lysates

When coupled with 4-chlorosydnone reporters, Fl-DIBO enables the highly specific detection of modified proteins in complex cellular extracts under no-wash conditions [3]. This is made possible by the pyrazole cycloadduct's high quantum yield (>45%) and large Stokes shift (>100 nm), which minimize background interference and provide a robust, quantifiable signal in challenging biological matrices. Non-fluorogenic probes would be unusable in this context without extensive purification.

Application
Selection Property
Validation Focus
No-wash live-cell imaging of diazo-tagged proteins
Fluorogenic turn-on activation
Signal-to-background ratio in live-cell context
Inorganic azide detection in aqueous samples
Integrated fluorogenic azide response
Detection limit and selectivity vs. common anions
Bioorthogonal labeling in complex lysates
High quantum yield and large Stokes shift of cycloadduct
Signal fidelity and background in no-wash lysate protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fl-DIBO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.